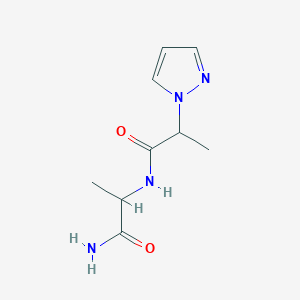![molecular formula C17H21N3O2 B7553646 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in 1996 and has been extensively studied for its analgesic properties.
Mécanisme D'action
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone works by binding to and activating nicotinic acetylcholine receptors in the central nervous system. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. It has also been shown to increase the release of endogenous opioids, which are natural painkillers produced by the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone in lab experiments is that it has a high degree of selectivity for nicotinic acetylcholine receptors, which reduces the risk of off-target effects. However, one of the limitations of using 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists. Another area of interest is the development of novel drug delivery systems that can prolong the half-life of 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone and enhance its effectiveness in treating pain. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-addictive effects of 1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 1,3-benzoxazole with piperidine, followed by the reaction of the resulting compound with azetidine and ethyl chloroformate. The final product is then purified through various methods, including column chromatography.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone has been extensively studied for its potential use as an analgesic. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. It has also been studied for its potential use in treating addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(20-9-4-10-20)12-19-8-3-5-13(11-19)17-18-14-6-1-2-7-15(14)22-17/h1-2,6-7,13H,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHDDFYNMHMJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)